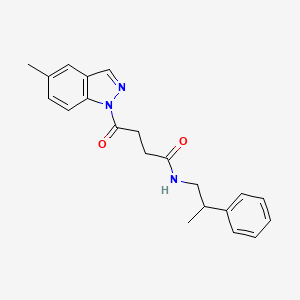
4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indazole ring, a butanamide backbone, and a phenylpropyl side chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Attachment of the Butanamide Backbone: The butanamide backbone is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI) in the presence of a base.
Introduction of the Phenylpropyl Side Chain: The phenylpropyl side chain can be attached via alkylation reactions, using alkyl halides or sulfonates in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylpropyl side chain or the indazole ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxo derivatives of the indazole ring or butanamide backbone.
Reduction: Reduced amide or alcohol derivatives.
Substitution: Alkylated or sulfonated derivatives at the phenylpropyl side chain or indazole ring.
Applications De Recherche Scientifique
4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes like DNA replication, protein synthesis, or membrane integrity.
Comparaison Avec Des Composés Similaires
4-(5-methyl-1H-indazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Indazole derivatives, butanamide analogs, phenylpropyl-substituted compounds.
Uniqueness: The combination of the indazole ring, butanamide backbone, and phenylpropyl side chain imparts unique chemical and biological properties, making it distinct from other related compounds.
Propriétés
Formule moléculaire |
C21H23N3O2 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
4-(5-methylindazol-1-yl)-4-oxo-N-(2-phenylpropyl)butanamide |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-9-19-18(12-15)14-23-24(19)21(26)11-10-20(25)22-13-16(2)17-6-4-3-5-7-17/h3-9,12,14,16H,10-11,13H2,1-2H3,(H,22,25) |
Clé InChI |
CYWIUIWGSNCHAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(N=C2)C(=O)CCC(=O)NCC(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11287582.png)
![3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B11287583.png)
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11287585.png)
![3-(3,5-dimethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11287588.png)
![2-[1-(4-fluorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11287590.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11287599.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11287613.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11287615.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(6-methylpyridin-3-yl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11287616.png)
![2-((4-Oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11287620.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-methoxy-3-methylbenzamide](/img/structure/B11287628.png)
![ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate](/img/structure/B11287633.png)
![5-(2-chlorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11287638.png)
![Ethyl 2-(2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B11287640.png)
